Cas no 1585996-05-9 (4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol)

4-(2-Hydroxy-2-methylpropyl)-2-methoxyphenol is a phenolic compound featuring both hydroxyl and methoxy functional groups, contributing to its reactivity and potential applications in organic synthesis. The presence of the 2-hydroxy-2-methylpropyl substituent enhances its solubility in polar solvents, while the methoxy group influences its electronic properties, making it useful in fine chemical and pharmaceutical intermediates. Its structural characteristics suggest utility as an antioxidant or stabilizer in specialty formulations. The compound’s stability under moderate conditions and compatibility with various reaction pathways further support its role in advanced chemical processes. Proper handling and storage are recommended to maintain its integrity.
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol structure
1585996-05-9 structure
商品名:4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
CAS番号:1585996-05-9
MF:C11H16O3
メガワット:196.242943763733
CID:6460891
PubChem ID:123202292

4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
    • 1585996-05-9
    • EN300-1837111
    • インチ: 1S/C11H16O3/c1-11(2,13)7-8-4-5-9(12)10(6-8)14-3/h4-6,12-13H,7H2,1-3H3
    • InChIKey: BMMAGLVEVLKMPD-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(C)CC1C=CC(=C(C=1)OC)O

計算された属性

  • せいみつぶんしりょう: 196.109944368g/mol
  • どういたいしつりょう: 196.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 49.7Ų

4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1837111-0.25g
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
1585996-05-9
0.25g
$855.0 2023-09-19
Enamine
EN300-1837111-5.0g
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
1585996-05-9
5g
$2692.0 2023-06-01
Enamine
EN300-1837111-0.1g
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
1585996-05-9
0.1g
$817.0 2023-09-19
Enamine
EN300-1837111-2.5g
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
1585996-05-9
2.5g
$1819.0 2023-09-19
Enamine
EN300-1837111-10g
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
1585996-05-9
10g
$3992.0 2023-09-19
Enamine
EN300-1837111-1g
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
1585996-05-9
1g
$928.0 2023-09-19
Enamine
EN300-1837111-10.0g
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
1585996-05-9
10g
$3992.0 2023-06-01
Enamine
EN300-1837111-1.0g
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
1585996-05-9
1g
$928.0 2023-06-01
Enamine
EN300-1837111-0.5g
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
1585996-05-9
0.5g
$891.0 2023-09-19
Enamine
EN300-1837111-5g
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
1585996-05-9
5g
$2692.0 2023-09-19

4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol 関連文献

4-(2-hydroxy-2-methylpropyl)-2-methoxyphenolに関する追加情報

Introduction to 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol (CAS No. 1585996-05-9)

4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 1585996-05-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural arrangement of a methoxy group and a 2-hydroxy-2-methylpropyl side chain, has garnered attention due to its potential applications in drug development and as an intermediate in synthetic chemistry. The compound's architecture suggests functionalities that may contribute to its utility in various biochemical pathways, making it a subject of considerable research interest.

The structural framework of 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol consists of a phenolic core substituted with a methoxy group at the 2-position and an isobutyl alcohol-derived side chain at the 4-position. This configuration imparts both hydrophilic and lipophilic characteristics, which are often desirable in pharmaceutical candidates. The presence of the hydroxyl group enhances solubility in polar environments, while the isobutyl chain improves interaction with lipid membranes, potentially facilitating cellular uptake and distribution.

In recent years, there has been growing interest in phenolic derivatives due to their demonstrated biological activities. Phenols, particularly those with methoxy and hydroxyl substituents, have been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. The compound 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol may leverage these properties through its molecular design. Studies have indicated that such structural motifs can interfere with enzymatic pathways by competing with natural substrates or by modulating enzyme conformation.

One of the most compelling aspects of 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol is its potential role as a scaffold for further derivatization. The methoxy group at the 2-position provides a site for electrophilic aromatic substitution reactions, allowing chemists to introduce additional functional groups that could enhance biological activity or improve pharmacokinetic profiles. Similarly, the 4-position hydroxyl-substituted isobutyl group offers opportunities for further chemical modification, enabling the creation of analogs with tailored properties.

Recent advancements in computational chemistry have facilitated the virtual screening of compounds like 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol for various therapeutic targets. Molecular docking studies have suggested that this molecule may interact with proteins involved in metabolic disorders and neurodegenerative diseases. These interactions could be exploited to develop novel therapeutic strategies targeting conditions such as diabetes mellitus and Alzheimer's disease.

The synthesis of 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol presents an intriguing challenge for synthetic chemists. Traditional approaches involve multi-step organic transformations, including Grignard reactions, etherification, and aromatic substitution. However, recent innovations in catalytic methods have enabled more efficient synthetic routes. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct the phenolic core with high precision and yield.

In addition to its pharmaceutical potential, 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol has shown promise as a building block in materials science. Its ability to form hydrogen bonds due to the presence of multiple hydroxyl groups makes it a candidate for polymer stabilization or as an additive in coatings that require enhanced durability and chemical resistance. Furthermore, its aromatic nature allows for interactions with other organic molecules, making it suitable for applications in supramolecular chemistry.

The toxicological profile of 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol is another critical area of investigation. Preliminary studies suggest that the compound exhibits low acute toxicity when administered orally or dermally to experimental animals. However, long-term studies are necessary to assess potential chronic effects or bioaccumulation risks. These assessments are essential for determining safe exposure limits and ensuring compliance with regulatory guidelines.

The environmental impact of 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol also warrants consideration. Biodegradation studies indicate that the compound may be metabolized by microorganisms under certain conditions, although the rate of degradation could be influenced by environmental factors such as pH and temperature. Understanding these processes is crucial for evaluating the ecological footprint of this compound and for developing strategies to minimize environmental release.

Future research directions for 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol include exploring its efficacy in preclinical models and scaling up synthetic procedures for industrial production. Collaborations between academic researchers and pharmaceutical companies could accelerate the translation of laboratory findings into clinical applications. Additionally, investigating derivative compounds may uncover novel therapeutic agents with improved pharmacological profiles.

In conclusion,4-(isobutyl)-methoxyphenol (CAS No.1585996-05-9) represents a promising candidate for further exploration in pharmaceuticals and materials science. Its unique structural features offer opportunities for functionalization and interaction with biological targets, while its synthetic accessibility allows for diverse modifications. Continued research into this compound will likely yield valuable insights into its potential applications across multiple scientific disciplines.

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